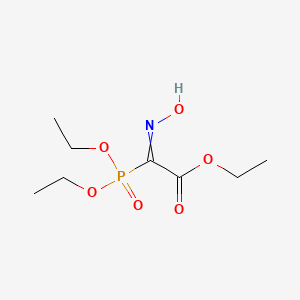
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is a chemical compound with the molecular formula C8H17NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethoxyphosphoryl and hydroxyimino functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of ethyl cyanoacetate with nitrous acid. This reaction yields ethyl cyanohydroxyiminoacetate, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a pH of around 4.5 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate has several scientific research applications:
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the hydroxyimino group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to modulate biochemical pathways and enzyme activities, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanohydroxyiminoacetate: A closely related compound used in peptide synthesis.
Ethyl diethoxyphosphoryl acetate: Another similar compound with applications in organic synthesis.
Uniqueness
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biochemical research.
Propiedades
Número CAS |
84858-78-6 |
|---|---|
Fórmula molecular |
C8H16NO6P |
Peso molecular |
253.19 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-4-13-8(10)7(9-11)16(12,14-5-2)15-6-3/h11H,4-6H2,1-3H3 |
Clave InChI |
HXBYNHQFRIXTLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NO)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
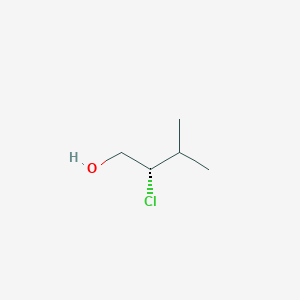
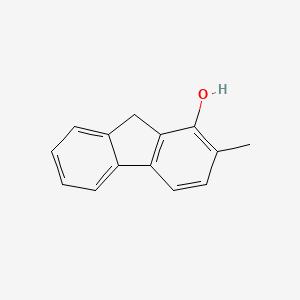
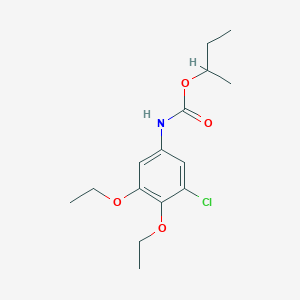
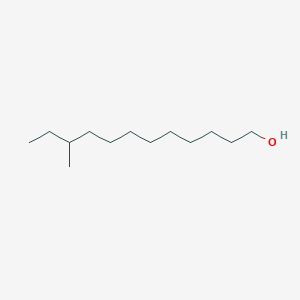

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
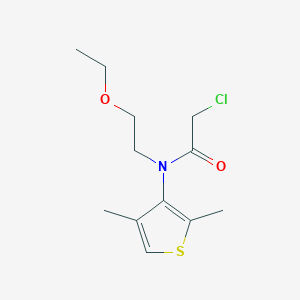

![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)
